molecular formula C12H22N2O2 B1404929 Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251013-49-6

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1404929
CAS No.: 1251013-49-6
M. Wt: 226.32 g/mol
InChI Key: PEOLPCXJPIAKQS-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The tert-butyl ester group is then introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOLPCXJPIAKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 6
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

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